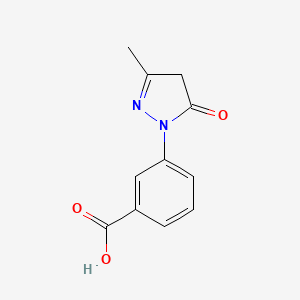
3-Bromo-4-hydroxy-5-nitrobenzaldehyde
Descripción general
Descripción
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO4 . It has a molecular weight of 246.02 . This compound is used as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is 1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H . The InChI key is QBGJRIICMHIJJR-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be involved in a reaction with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Synthesis Techniques : This compound has been synthesized using various techniques. For example, in one study, it was created by reacting 4-hydroxy-3-nitrobenzaldehyde with 3-bromobenzohydrazide in methanol (Guo-Biao Cao & Xiao-Ya Wang, 2009).
- Molecular Structure Analysis : Detailed molecular structure and vibrational spectra have been studied using techniques like Fourier transform infrared spectroscopy and Raman measurements (A. Nataraj, V. Balachandran, & T. Karthick, 2011).
Analytical Applications
- Gas Chromatography : This compound has been analyzed using gas chromatography, demonstrating its potential in analytical chemistry for precise and accurate measurement (Shi Jie, 2000).
Chemical Reactions and Interactions
- Chemical Reactivity : Studies have explored its reactivity in various chemical reactions. For instance, its interaction with other compounds has been investigated to synthesize new derivatives (A. Ramazani & Golam Reza Fattahi-Nujokamberi, 2002).
- Formation Mechanisms : Research has also focused on understanding the mechanisms behind its formation and synthesis (Zhang Wen-jing, 2009).
Applications in Organic Synthesis
- Role in Synthesis of Derivatives : This compound plays a significant role in the synthesis of various organic compounds, such as 6-bromoquinoline derivatives, showcasing its utility in organic chemistry (Yi Hu, Gang Zhang, & R. Thummel, 2003).
Environmental and Material Science Applications
- Environmental Analysis : Studies have explored its behavior in environmental contexts, such as its interaction with radicals in the atmosphere, indicating its relevance in environmental chemistry (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).
Advanced Material Research
- Fluorescent Properties : Some research has focused on the fluorescent properties of derivatives synthesized from compounds like 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, indicating potential applications in material sciences (Y. Al-Majedy, H. Ibraheem, Shemaa Shamel, & A. Al-Amiery, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJRIICMHIJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363477 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
98555-49-8 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














